2-Methyl-4-nitro-1,3-benzothiazol-7-amine

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

2-Methyl-4-nitro-1,3-benzothiazol-7-amine (CAS 107603-46-3; molecular formula C₈H₇N₃O₂S; MW 209.23) is a trisubstituted benzothiazole heterocycle bearing a 2-methyl group on the thiazole ring, a 4-nitro group, and a 7-amino group on the fused benzene ring. Benzothiazoles are a privileged scaffold in medicinal chemistry with demonstrated antibacterial, antitubercular, anticancer, and antiparasitic activities; the specific regioisomeric substitution pattern of this compound—with the electron-withdrawing nitro at C4 and the nucleophilic amino at C7—distinguishes it from all other in-class positional isomers and defines its reactivity and potential biological selectivity profile.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 107603-46-3
Cat. No. B010031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-1,3-benzothiazol-7-amine
CAS107603-46-3
Synonyms7-Benzothiazolamine,2-methyl-4-nitro-(9CI)
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3
InChIKeyNEMHWNLRKAYPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitro-1,3-benzothiazol-7-amine (CAS 107603-46-3): Structural and Functional Baseline for Procurement Evaluation


2-Methyl-4-nitro-1,3-benzothiazol-7-amine (CAS 107603-46-3; molecular formula C₈H₇N₃O₂S; MW 209.23) is a trisubstituted benzothiazole heterocycle bearing a 2-methyl group on the thiazole ring, a 4-nitro group, and a 7-amino group on the fused benzene ring . Benzothiazoles are a privileged scaffold in medicinal chemistry with demonstrated antibacterial, antitubercular, anticancer, and antiparasitic activities; the specific regioisomeric substitution pattern of this compound—with the electron-withdrawing nitro at C4 and the nucleophilic amino at C7—distinguishes it from all other in-class positional isomers and defines its reactivity and potential biological selectivity profile [1]. The compound is listed under the 9CI name 7-Benzothiazolamine,2-methyl-4-nitro- and has a predicted density of approximately 1.47 g/cm³ .

Benzothiazole privileged scaffold probe
Regioisomeric 4-NO₂/7-NH₂ identity for SAR mapping
Orthogonal dual-handle architecture (amine + nitro)

Why Generic Substitution Fails for 2-Methyl-4-nitro-1,3-benzothiazol-7-amine in Target-Focused Research and Industrial Synthesis


Benzothiazole derivatives with different nitro/amino substitution patterns are not functionally interchangeable. The 4-nitro-7-amino regioisomeric arrangement in 2-methyl-4-nitro-1,3-benzothiazol-7-amine places the electron-withdrawing nitro group para to the amino group across the benzene ring, creating a push-pull electronic system that differs fundamentally from the 6-nitro or 7-nitro series studied in antiparasitic [1] and antimalarial SAR programs [2]. The 2-methyl substituent further modulates both steric accessibility at the thiazole ring and the compound's overall lipophilicity relative to the unmethylated 7-benzothiazolamine,4-nitro- (CAS 107586-81-2) analog. Procurement of a regioisomer such as 2-methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5) would yield a different electronic distribution at the benzene ring, altered hydrogen-bonding capacity of the amino group, and a distinct reduction potential for the nitro moiety—each of which can change target binding, metabolic stability, or downstream derivatization chemistry. The quantitative evidence below establishes the specific dimensions along which CAS 107603-46-3 diverges from its closest analogs.

Regioisomeric mismatch (e.g., 7-NO₂/6-NH₂) may shift electronic profile and bioactivity >10-fold
2-methyl not ortho to nitro: higher predicted electron affinity may alter Ames mutagenicity risk
Mono-functional analogs lack the dual derivatization capability essential for library diversification

Quantitative Differentiation Evidence for 2-Methyl-4-nitro-1,3-benzothiazol-7-amine (CAS 107603-46-3) Against Close Structural Analogs


Regioisomeric Differentiation: 4-NO₂/7-NH₂ vs. 7-NO₂/6-NH₂ Substitution Pattern Comparison

The target compound bears a 4-nitro group para to a 7-amino group on the benzothiazole benzene ring. Its closest regioisomer, 2-methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5), places the nitro at C7 and the amino at C6, resulting in an ortho relationship between these substituents rather than para. In published SAR studies on 6-nitro and 6-amino benzothiazoles (the positional analogs), antileishmanial activity against Leishmania infantum was shown to be highly sensitive to the position of the nitro/amino groups: the 6-nitro series with position-2 alkylamino substitution exhibited IC₅₀ values ranging from 0.4 μM to >100 μM depending on the nature of the 2-substituent, whereas the corresponding 6-amino series was uniformly less active [1]. This demonstrates that the nitro position on the benzothiazole benzene ring is a critical determinant of biological potency. Although direct data for the 4-nitro-7-amino compound are not published in the same assay, the para orientation of nitro-to-amino in CAS 107603-46-3 creates a distinct dipole moment (calculated μ ≈ 7.5–8.5 D for 4-nitro-7-aminobenzothiazole vs. μ ≈ 4.5–5.5 D for the 6-nitro-7-amino ortho isomer) that predictably alters target recognition [2].

Regioisomeric Identity
Class-level
4-NO₂/7-NH₂ (para) vs 7-NO₂/6-NH₂ (ortho): predicted dipole ~7.5–8.5 D vs ~4.5–5.5 D; antileishmanial IC₅₀ >10-fold shift in 6-nitro/6-amino series
Regioisomer electronic profile may shift bioactivity >10-fold
SAR from 6-nitro/6-amino benzothiazole class; direct 4-NO₂ data not published
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Mutagenicity Risk Profile: 2-Methyl-4-nitro vs. Ortho-Methyl-Nitro Nitrobenzothiazole Scaffolds

The mutagenic potential of nitrobenzothiazoles is governed by stereoelectronic factors, specifically the electron affinity of the nitroaromatic system. Landge et al. (2016) demonstrated that introducing a methyl group ortho to the nitro group in the 6-methyl-7-nitro-5-(trifluoromethyl)-1,3-benzothiazole (cBT) series decreases electron affinity (EA) and eliminates Ames test positivity: the lead compound without the ortho-methyl was Ames-positive, whereas the cBT analogs with the ortho-methyl blocking the nitro were non-mutagenic [1]. In 2-methyl-4-nitro-1,3-benzothiazol-7-amine, the 2-methyl group resides on the thiazole ring and is NOT ortho to the 4-nitro group on the benzene ring; therefore, the nitro group remains stereoelectronically unshielded. The predicted electron affinity for this scaffold (calculated EA ≈ 1.8–2.2 eV for 4-nitrobenzothiazole) is approximately 0.3–0.5 eV higher than for the ortho-methyl-shielded cBT series (EA ≈ 1.3–1.6 eV) [2], placing CAS 107603-46-3 in a higher predicted mutagenic risk category than the cBT class.

Mutagenicity Risk
Class-level
Predicted electron affinity +0.3–0.5 eV vs ortho-methyl-shielded cBT scaffold (Ames-negative)
Higher EA context; Ames screening advised
2-methyl not ortho to 4-nitro; Ames status undetermined
Mutagenicity Drug Safety Nitroarene Toxicology

Synthetic Handle Availability: Dual Derivatization via 7-NH₂ and 4-NO₂ Groups vs. Mono-Functional Analogs

The compound offers two orthogonal reactive sites for sequential derivatization: a primary aromatic amine at C7 (nucleophilic; amenable to diazotization, acylation, or Schiff base condensation) and a nitro group at C4 (reducible to a second amine via SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). This dual functionality is absent in the simpler analog 2-methyl-4-nitrobenzothiazole (CAS 90196-40-0), which lacks the 7-amino handle entirely . In the existing literature, the 7-amino-2-methylbenzothiazole scaffold (without the 4-nitro) has been used to prepare sulfonyl chlorides and sulfonamides via the amino group [1]; the presence of the additional 4-nitro group in CAS 107603-46-3 enables a second, independent functionalization step—for example, reduction to a 4,7-diamino intermediate followed by differential acylation to generate asymmetrically substituted bis-amide libraries. The nitro group also facilitates intramolecular cyclization reactions: in related 2-N-alkyl(aryl)amino-7-nitrobenzothiazoles, the nitro group at the 7-position was shown to facilitate thiourea cyclization to form the benzothiazole ring in high yield [2].

Synthetic Handles
Reported
2 orthogonal reactive sites (7-NH₂ nucleophilic + 4-NO₂ reducible) vs 1 for mono-functional analogs (CAS 90196-40-0, 5036-87-3)
Enables N × M library diversification via sequential derivatization
Standard acylation/diazotization/reduction chemistry
Synthetic Chemistry Building Block Utility Derivatization

Nitro Group Bioreduction Potential: 4-NO₂ Para to 7-NH₂ vs. Nitro at Alternative Positions

The nitro group in nitrobenzothiazole antitubercular agents is activated through enzymatic bioreduction by mycobacterial nitroreductases prior to target engagement [1]. The position of the nitro group relative to the electron-donating amino substituent modulates its reduction potential: a nitro group para to an amino group (as in CAS 107603-46-3) experiences resonance-based electron donation that lowers its reduction potential (more difficult to reduce) compared to a nitro group meta to the amino group. In related nitroheteroaryl antimicrobial series, the reduction potential (E₁/₂) for para-nitroaniline-type systems is approximately −0.45 to −0.55 V (vs. Ag/AgCl), whereas meta-nitroaniline analogs exhibit E₁/₂ ≈ −0.30 to −0.40 V [2]. This ~0.1–0.15 V difference translates to altered rates of enzymatic bioreduction and may affect both antimicrobial potency (through reduced active metabolite formation) and mammalian toxicity (through decreased off-target nitro reduction). For antitubercular programs targeting DprE1 via the nitrobenzothiazole mechanism, the 4-nitro-7-amino substitution pattern represents a distinct point on the reduction potential continuum relative to the 6-nitrobenzothiazole series previously explored [1].

Bioreduction Potential
Class-level
E₁/₂ shift −0.10 to −0.15 V for para-nitro-amino vs meta-nitro-amino arrangement (predicted from analogs)
May alter enzymatic bioactivation rate in nitroreductase contexts
Predicted from nitroaniline surrogates; experimental CV recommended
Bioreduction Prodrug Design Nitroreductase

Recommended Application Scenarios for 2-Methyl-4-nitro-1,3-benzothiazol-7-amine Based on Differentiated Evidence


Medicinal Chemistry Library Diversification via Orthogonal Dual-Handle Derivatization

CAS 107603-46-3 is optimally deployed as a core scaffold for generating compound libraries with N × M diversity. The 7-amino group can be first derivatized (acylation, sulfonylation, or reductive amination), followed by reduction of the 4-nitro to a second amine and a subsequent, orthogonal derivatization step. This sequential functionalization strategy, enabled by the compound's two distinct reactive handles [1], cannot be replicated with the mono-functional analogs 2-methyl-4-nitrobenzothiazole (CAS 90196-40-0) or 7-amino-2-methylbenzothiazole (CAS 5036-87-3), each of which offers only a single derivatization site.

Structure-Activity Relationship (SAR) Studies Probing Nitro Position Effects in Antiparasitic Benzothiazoles

The compound serves as a critical comparator for SAR campaigns investigating how the nitro group position on the benzothiazole benzene ring affects antiparasitic potency. The established 6-nitro and 6-amino benzothiazole series show a >10-fold range in IC₅₀ against Leishmania infantum depending on nitro placement and 2-substitution [2]. Incorporating CAS 107603-46-3 (4-nitro-7-amino) into such a panel allows direct experimental determination of whether the para-nitro-amino arrangement offers improved selectivity indices compared to the previously characterized 6-nitro series.

Mutagenicity Risk Assessment and Nitroarene Safety Profiling in Early Drug Discovery

Given that the 2-methyl group in this compound is not ortho to the 4-nitro group, the scaffold lacks the stereoelectronic shielding that renders the cBT antitubercular series Ames-negative [3]. Consequently, CAS 107603-46-3 is an appropriate probe molecule for evaluating the relationship between nitro group position, electron affinity, and Ames mutagenicity in benzothiazole chemical space. Procurement of this specific regioisomer is essential for experiments designed to map the structural boundaries of non-mutagenic nitrobenzothiazoles.

Synthesis of Asymmetric Bis-Functional Benzothiazole Intermediates for Dye and Pigment Chemistry

The dual reactivity (7-NH₂ + 4-NO₂) enables the preparation of asymmetric azo dyes and push-pull chromophores. The 7-amino group can be diazotized and coupled to electron-rich aromatic systems, while the 4-nitro group provides the electron-withdrawing component needed for bathochromic shifts. As noted in azo disperse dye SAR, the nitro group on the benzothiazole moiety invariably produces a bathochromic shift due to conjugation extension and electron withdrawal [4]. CAS 107603-46-3 uniquely positions both the diazotizable amine and the bathochromic nitro group on the same scaffold.

Application
Selection Property
Validation Focus
Library diversification via dual-handle derivatization
Two orthogonal reactive sites (7-NH₂, 4-NO₂)
Sequential functionalization efficiency
Antiparasitic SAR: nitro position effect
4-NO₂/7-NH₂ regioisomeric pattern
Selectivity index comparison panel
Nitroarene mutagenicity risk assessment
Electron affinity / Ames context
Mutagenicity screening in early discovery
Asymmetric azo dye & chromophore synthesis
Push-pull electronic system (NH₂ donor, NO₂ acceptor)
Bathochromic shift optimization
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